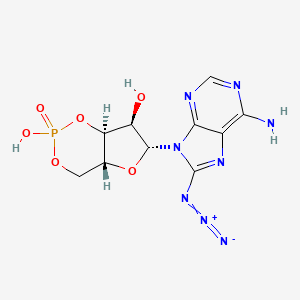

8-N3-cAMP

Descripción general

Descripción

8-Azidoadenosine-3’,5’-cyclic monophosphate is a modified nucleotide that serves as a photoaffinity label. It is structurally similar to cyclic adenosine monophosphate but contains an azide group. This azide group allows it to form a covalent bond with the binding site upon irradiation with ultraviolet light, making it a valuable tool in the study of cyclic adenosine monophosphate-binding proteins, particularly protein kinases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azidoadenosine-3’,5’-cyclic monophosphate typically involves the modification of adenosine-3’,5’-cyclic monophosphate. The azide group is introduced at the 8-position of the adenine ring. This can be achieved through a series of chemical reactions, including nitration, reduction, and azidation.

Industrial Production Methods

While specific industrial production methods for 8-Azidoadenosine-3’,5’-cyclic monophosphate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

8-Azidoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Click Reactions:

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

Click Chemistry: Copper-free azide-alkyne cycloaddition using difluorinated cyclooctyne.

Major Products

Substitution: Formation of various substituted adenosine derivatives.

Reduction: Formation of 8-aminoadenosine-3’,5’-cyclic monophosphate.

Click Chemistry: Formation of triazole-linked adenosine derivatives.

Aplicaciones Científicas De Investigación

8-Azidoadenosine-3’,5’-cyclic monophosphate has numerous applications in scientific research:

Chemistry: Used as a photoaffinity label to study the binding sites of cyclic adenosine monophosphate-binding proteins.

Biology: Employed in the investigation of cyclic adenosine monophosphate-dependent signaling pathways and protein interactions.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting cyclic adenosine monophosphate-related pathways.

Industry: Applied in the design of biosensors and other analytical devices for detecting cyclic adenosine monophosphate levels

Mecanismo De Acción

8-Azidoadenosine-3’,5’-cyclic monophosphate exerts its effects by binding to the regulatory subunits of cyclic adenosine monophosphate-dependent protein kinases. Upon ultraviolet light irradiation, the azide group forms a covalent bond with the binding site, effectively labeling the protein. This allows researchers to study the binding interactions and regulatory mechanisms of cyclic adenosine monophosphate-dependent protein kinases .

Comparación Con Compuestos Similares

Similar Compounds

8-Bromo-adenosine-3’,5’-cyclic monophosphate: Another modified cyclic adenosine monophosphate analogue used in research.

8-Chloro-adenosine-3’,5’-cyclic monophosphate: Similar to 8-Azidoadenosine-3’,5’-cyclic monophosphate but with a chlorine atom instead of an azide group.

8-Amino-adenosine-3’,5’-cyclic monophosphate: Contains an amino group at the 8-position instead of an azide group.

Uniqueness

8-Azidoadenosine-3’,5’-cyclic monophosphate is unique due to its azide group, which allows for photoaffinity labeling. This property makes it particularly useful for studying protein interactions and signaling pathways involving cyclic adenosine monophosphate. The ability to form covalent bonds upon ultraviolet light irradiation distinguishes it from other cyclic adenosine monophosphate analogues .

Actividad Biológica

8-N3-cAMP, a photoaffinity analogue of cyclic adenosine monophosphate (cAMP), has garnered attention in biological research for its unique properties and applications in cellular signaling. This compound serves as a valuable tool for studying cAMP-mediated biological responses, particularly its role in various cellular processes, including enzyme regulation and signal transduction.

Chemical Structure and Properties

This compound is characterized by the addition of an azide group at the 8-position of the adenine ring of cAMP. This modification allows for covalent binding to proteins upon exposure to ultraviolet light, facilitating the investigation of cAMP-binding proteins and their interactions within cells.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with cAMP-dependent protein kinases (PKA). Upon binding to PKA, this compound activates downstream signaling pathways that regulate various physiological processes. Research indicates that this compound can effectively stimulate tyrosine aminotransferase (TAT) activity in H-35 hepatoma cells, demonstrating its potency as a signaling molecule .

Enzyme Activation Studies

A pivotal study investigated the effects of this compound on TAT activity. The findings revealed that incubation with vesicle-8-N3-cAMP resulted in a significant increase in TAT activity, with a half-maximal effective concentration of approximately 10 µM. This concentration is notably lower than that required for the natural analog dbcAMP, underscoring the enhanced potency of this compound .

Binding Affinity and Protein Interaction

Further analysis showed that this compound binds to the regulatory subunit of type II PKA, which is crucial for its activation. This binding precedes the observed increase in TAT activity, highlighting the compound's role in mediating cAMP-dependent signaling pathways . Additionally, studies using cell-free systems demonstrated that this compound can stimulate endogenous cAMP-dependent protein kinases, further supporting its role as an effective cAMP analogue .

Data Table: Summary of Key Findings on this compound

Case Studies and Applications

Case Study: Hepatoma Cell Analysis

Research involving H-35 hepatoma cells provided insights into the intracellular mechanisms of this compound. The study demonstrated that vesicle-mediated delivery of this compound leads to efficient cellular uptake and subsequent activation of PKA pathways. This approach allows researchers to manipulate intracellular cAMP levels without high extracellular concentrations, providing a novel method for studying cAMP-related cellular functions .

Clinical Implications

The ability of this compound to selectively activate PKA has potential therapeutic implications. By modulating specific signaling pathways, this compound could be utilized in developing treatments for diseases linked to dysregulated cAMP signaling, such as certain cancers and metabolic disorders.

Propiedades

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-amino-8-azidopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N8O6P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-5(19)6-3(23-9)1-22-25(20,21)24-6/h2-3,5-6,9,19H,1H2,(H,20,21)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLKBFMGWQTEK-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N8O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953852 | |

| Record name | 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31966-52-6 | |

| Record name | 8-Azidoadenosine-3',5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.